[(4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate [(4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 899998-38-0
VCID: VC4988626
InChI: InChI=1S/C20H18N2O5/c1-13(23)18-11-16(17-5-3-4-10-22(17)18)20(25)27-12-19(24)21-14-6-8-15(26-2)9-7-14/h3-11H,12H2,1-2H3,(H,21,24)
SMILES: CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=C(C=C3)OC
Molecular Formula: C20H18N2O5
Molecular Weight: 366.373

[(4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate

CAS No.: 899998-38-0

Cat. No.: VC4988626

Molecular Formula: C20H18N2O5

Molecular Weight: 366.373

* For research use only. Not for human or veterinary use.

[(4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate - 899998-38-0

Specification

CAS No. 899998-38-0
Molecular Formula C20H18N2O5
Molecular Weight 366.373
IUPAC Name [2-(4-methoxyanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Standard InChI InChI=1S/C20H18N2O5/c1-13(23)18-11-16(17-5-3-4-10-22(17)18)20(25)27-12-19(24)21-14-6-8-15(26-2)9-7-14/h3-11H,12H2,1-2H3,(H,21,24)
Standard InChI Key DDXDSXVBAQLRPN-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=C(C=C3)OC

Introduction

Structural Elucidation and Molecular Characteristics

The compound’s structure integrates three key motifs:

  • Indolizine Core: A bicyclic aromatic system comprising fused pyrrole and pyridine rings, known for its electronic diversity and capacity for π-π interactions .

  • Acetyl-Carboxylate Substituents: At the 1- and 3-positions of the indolizine core, these groups enhance solubility and enable participation in nucleophilic reactions.

  • (4-Methoxyphenyl)carbamoyl Group: A para-methoxy-substituted benzamide moiety that contributes to lipophilicity and potential receptor binding .

Table 1: Molecular Data

PropertyValue
Molecular FormulaC21H20N2O5\text{C}_{21}\text{H}_{20}\text{N}_{2}\text{O}_{5}
Molecular Weight380.4 g/mol
CAS Number899725-13-4
Key Functional GroupsEster, amide, acetyl, methoxy

The methoxy group at the para position of the phenyl ring enhances steric stability and modulates electronic effects, potentially influencing metabolic stability . X-ray crystallography of analogous indolizines reveals planar geometries at the bicyclic core, with substituents adopting equatorial orientations to minimize steric strain .

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by its ester, amide, and acetyl groups:

Hydrolysis Reactions

  • Ester Hydrolysis: Under acidic or basic conditions, the methyl ester hydrolyzes to a carboxylic acid, altering solubility and bioavailability. For instance, treatment with NaOH yields the sodium carboxylate, enhancing water solubility .

  • Amide Stability: The carbamoyl group resists hydrolysis under physiological conditions, making it suitable for prodrug designs .

Electrophilic Substitution

The indolizine core undergoes electrophilic substitution at the 5- and 8-positions due to electron-rich regions. Bromination or nitration at these positions could modify electronic properties and bioactivity .

Reductive Modifications

Catalytic hydrogenation of the indolizine’s unsaturated bonds (e.g., using Pd/C) yields dihydroindolizine derivatives, which exhibit altered conformational dynamics and receptor affinity .

Biological Activity and Mechanistic Insights

While direct studies on [(4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate are scarce, structurally related indolizines demonstrate promising pharmacological profiles:

Cyclooxygenase-2 (COX-2) Inhibition

Indolizine analogs such as diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate exhibit COX-2 inhibition (IC50_{50} = 5.84 µM), comparable to indomethacin (IC50_{50} = 6.84 µM) . Molecular docking studies suggest that the acetyl and carboxylate groups form hydrogen bonds with COX-2’s Arg120 and Tyr355 residues, while the methoxyphenyl moiety engages in hydrophobic interactions with the enzyme’s active site .

Table 2: Biological Activities of Related Indolizines

CompoundActivity (IC50_{50})Target
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate5.84 µMCOX-2
2-((3-Chlorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate12.3 µMMCF-7 cells

Antimicrobial Effects

Analogous compounds exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL, attributed to membrane disruption and inhibition of DNA gyrase.

Pharmacokinetic and Toxicological Considerations

  • Lipophilicity: The calculated LogP value (estimated at 2.1) suggests moderate lipophilicity, favoring blood-brain barrier penetration .

  • Metabolism: Hepatic CYP450-mediated oxidation of the methoxy group to a hydroxyl derivative is probable, followed by glucuronidation .

  • Toxicity: Limited data exist, but indolizines with similar structures show low acute toxicity in rodent models (LD50_{50} > 500 mg/kg) .

Future Directions and Research Opportunities

  • Synthetic Optimization: Developing one-pot methodologies to streamline synthesis and improve yields .

  • Target Identification: Proteomic studies to map interaction partners beyond COX-2, such as kinases or ion channels .

  • Prodrug Development: Leveraging the ester group for controlled release formulations.

  • Toxicogenomics: Assessing genotoxic risks via Ames tests and micronucleus assays.

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